molecular formula C13H13N5O B2924038 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide CAS No. 1427963-27-6

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide

Cat. No. B2924038
CAS RN: 1427963-27-6
M. Wt: 255.281
InChI Key: IWSGPPAOUJOGAE-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide, also known as BTA-CB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA-CB is a member of the benzotriazole family of compounds, which are known for their diverse range of applications in chemistry, biology, and materials science.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide involves the formation of stable amide bonds between the carboxylic acid group of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide and the amine or carboxylic acid group of the biomolecule. This covalent linkage results in the formation of a stable bioconjugate, which can be used for various applications such as biosensing, drug delivery, and protein immobilization.
Biochemical and Physiological Effects
2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to be non-toxic and non-immunogenic, making it an ideal linker molecule for various biological applications. The compound has been extensively tested for its biocompatibility and has been shown to be compatible with a wide range of biological systems including mammalian cells, bacteria, and viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide as a linker molecule is its high reactivity towards amines and carboxylic acids, which allows for efficient bioconjugation reactions. Additionally, the compound is stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of using 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide is its relatively high cost compared to other linker molecules.

Future Directions

There are many potential future directions for the use of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide in scientific research. One promising area of research is the development of new bioconjugation strategies using 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide as a linker molecule. Additionally, the compound could be used in the development of new biosensors, drug delivery systems, and protein immobilization techniques. Further research is also needed to explore the potential applications of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide in other fields such as materials science and catalysis.

Synthesis Methods

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide involves the reaction between 1-cyanocyclobutane carboxylic acid and 2-aminobenzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide as a white crystalline solid. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide is in the field of bioconjugation, where it can be used as a linker molecule to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules. 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to be an effective linker molecule due to its high reactivity towards amines and carboxylic acids, and its ability to form stable amide bonds.

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c14-9-13(6-3-7-13)15-12(19)8-18-11-5-2-1-4-10(11)16-17-18/h1-2,4-5H,3,6-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSGPPAOUJOGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-cyanocyclobutyl)acetamide

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